Pradefovir

Übersicht

Beschreibung

Pradefovirmesilat, auch bekannt als Remofovirmesilat, ist eine oral verabreichte niedermolekulare Verbindung, die zu einer neuartigen Reihe von Phosphat- und Phosphonat-Prodrogen von Adefovir gehört. Es wurde speziell für die gezielte Behandlung der Leber entwickelt, um Risiken für äußere Gewebe, insbesondere die Nieren, zu reduzieren und gleichzeitig die therapeutischen Ergebnisse von Adefovir zu verbessern. Pradefovir wird hauptsächlich für sein Potenzial bei der Behandlung chronischer Hepatitis-B-Virusinfektionen untersucht .

Wissenschaftliche Forschungsanwendungen

Pradefovir hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Phosphat- und Phosphonat-Prodrogen.

Biologie: this compound wird verwendet, um die Rolle von Cytochrom P-450-Enzymen im Arzneimittelstoffwechsel und der Aktivierung zu untersuchen.

Medizin: This compound wird als potenzielle Behandlung für chronische Hepatitis-B-Virusinfektionen entwickelt, wobei laufende klinische Studien die Wirksamkeit und Sicherheit bewerten

5. Wirkmechanismus

This compound ist ein Prodrug, das durch Oxidation aktiviert wird, die durch Cytochrom P-450 (CYP) 3A4 in der Leber vermittelt wird. Nach der Aktivierung wird this compound in Adefovir umgewandelt, das das Reverse-Transkriptase-Enzym des Hepatitis-B-Virus hemmt. Diese Hemmung verhindert die Replikation des Virus und reduziert die Viruslast bei infizierten Personen. Die Leber-Targeting-Eigenschaft von this compound sorgt für hohe Konzentrationen des Wirkstoffs in der Leber und minimiert gleichzeitig die systemische Exposition und Nephrotoxizität .

Wirkmechanismus

Target of Action

Pradefovir is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . The primary target of this compound is the liver, where it is predominantly expressed .

Mode of Action

This compound is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .

Biochemical Pathways

This compound is efficiently converted to adefovir [9-(2-phosphonylmethoxyethyl) adenine (PMEA)], producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney . This conversion allows for the inhibition of the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .

Pharmacokinetics

The peak plasma concentration (Cmax) and area under the curve (AUC) 0–48 of serum this compound ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively . The Cmax and AUC 0–48 of serum PMEA ranged from 18.10 ± 4.96 to 312.33 ± 114.19 ng/mL and 72.65 ± 28.25 to 1095.48 ± 248.47 ng h/mL .

Result of Action

The result of this compound’s action is the inhibition of the hepatitis B virus DNA polymerase (reverse transcriptase), which leads to the termination of the DNA chain . This inhibits the replication of the hepatitis B virus, thereby treating the infection .

Action Environment

The action of this compound is influenced by the expression of cytochrome P-450 (CYP) 3A4 in the liver . Additionally, the conversion of this compound to PMEA can be influenced by single nucleotide polymorphisms (SNPs) in genes related to metabolism and distribution .

Biochemische Analyse

Biochemical Properties

Pradefovir interacts with the enzyme cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This interaction allows this compound to be activated through oxidation . The activated this compound allows Hepsera, a medication used to treat hepatitis B, to be concentrated in the liver .

Cellular Effects

This compound has demonstrated potent preclinical and clinical anti-HBV activity . It is highly stable in both plasma and tissues . This compound is efficiently converted to adefovir, producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney .

Molecular Mechanism

The mechanism of action of this compound involves its activation through oxidation that is mediated by cytochrome P-450 (CYP) 3A4 . This allows for increased Hepsera concentrations selectively in the liver .

Temporal Effects in Laboratory Settings

This compound has shown good efficacy and an acceptable safety profile in phase II development for the treatment of chronic hepatitis B . The peak plasma concentration and area under the curve of serum this compound ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively .

Metabolic Pathways

This compound is involved in the metabolic pathway mediated by cytochrome P-450 (CYP) 3A4 . It is activated through oxidation, allowing for increased Hepsera concentrations selectively in the liver .

Transport and Distribution

This compound is designed to specifically target the liver, reducing risks to external tissue, especially the kidneys . It is activated in the liver, allowing Hepsera to be concentrated in the liver while maintaining lower concentration levels in other tissues .

Subcellular Localization

The subcellular localization of this compound is predominantly in the liver, where it is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4 . This allows for increased Hepsera concentrations selectively in the liver .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pradefovir wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen eine Phosphat- oder Phosphonatgruppe in das Adefovir-Molekül eingebaut wird. Die Synthese umfasst folgende Schritte:

Phosphorylierung: Der Ausgangsstoff, Adefovir, wird phosphoryliert, um die Phosphatgruppe einzuführen.

Mesylierung: Das phosphorylierte Zwischenprodukt wird dann mit Methansulfonylchlorid behandelt, um den Mesylat-Ester zu bilden.

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet:

Batch-Verarbeitung: Große Mengen an Adefovir werden in Batch-Reaktoren phosphoryliert und mesyliert.

Kontinuierliche Flussverarbeitung: Moderne kontinuierliche Flussreaktoren werden eingesetzt, um die Reaktionswirksamkeit zu verbessern und die Produktionszeit zu verkürzen.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pradefovir unterliegt mehreren chemischen Reaktionen, darunter:

Hydrolyse: Die Mesylat-Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das aktive Adefovir-Molekül freizusetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom P-450 (CYP) 3A4-Enzym ist das primäre Reagenz, das am Oxidationsprozess beteiligt ist.

Hydrolyse: Saure oder basische Bedingungen werden verwendet, um die Hydrolyse der Mesylat-Estergruppe zu erleichtern.

Hauptsächlich gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

Pradefovir wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Adefovir: this compound ist ein Prodrug von Adefovir, das entwickelt wurde, um die Leber-Targeting zu verbessern und die Nephrotoxizität zu reduzieren.

Tenofovir: Ein weiteres Nukleotid-Analogon, das zur Behandlung von Hepatitis-B-Virusinfektionen verwendet wird, Tenofovir hat einen anderen Aktivierungsweg und ein anderes pharmakokinetisches Profil.

Entecavir: Ein Nukleosid-Analogon mit einem anderen Wirkmechanismus, Entecavir wird als alternative Behandlung für Hepatitis-B-Virusinfektionen verwendet.

Eindeutigkeit von this compound: Die einzigartige Leber-Targeting-Eigenschaft von this compound und die reduzierte Nephrotoxizität machen es zu einem vielversprechenden Kandidaten für die Behandlung chronischer Hepatitis-B-Virusinfektionen. Seine Fähigkeit, hohe hepatische Konzentrationen zu erreichen und gleichzeitig die systemische Exposition zu minimieren, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNHAOBXDGOXRR-HJFSHJIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870372 | |

| Record name | Pradefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625095-60-5 | |

| Record name | Pradefovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradefovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pradefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRADEFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

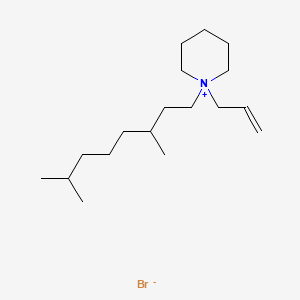

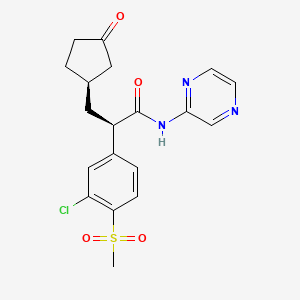

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)